1-methyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O/c1-11-9-13(12-3-5-16-6-4-12)19-22(11)8-7-17-15(23)14-10-21(2)20-18-14/h3-6,9-10H,7-8H2,1-2H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFNVBIDUTWFRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CN(N=N2)C)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-methyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews recent findings regarding its biological activity, particularly its anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H22N6O |
| Molecular Weight | 386.4 g/mol |
| CAS Number | 2034622-11-0 |
Anticancer Activity
Recent studies indicate that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound shows promising results against various cancer cell lines:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (lung cancer).
- Inhibitory Concentration (IC50) : The compound demonstrated an IC50 value of approximately 3.79 µM against MCF7 cells, indicating potent cytotoxicity .
Case Study Example :
A study by Wei et al. highlighted a related pyrazole derivative that inhibited A549 cell growth with an IC50 of 26 µM. This suggests that modifications in the pyrazole structure can significantly influence biological activity .
Antimicrobial Activity
In addition to anticancer effects, the compound has been evaluated for antimicrobial properties. Pyrazole derivatives are known to exhibit antibacterial and antifungal activities:
- Microorganisms Tested : Escherichia coli and Staphylococcus aureus.
- Results : Compounds similar in structure have shown significant inhibition of bacterial growth, with some displaying IC50 values as low as 39.2 µM against specific strains .
The biological activity of this compound may be attributed to its ability to interact with various molecular targets involved in cell proliferation and survival pathways. For instance, studies have indicated that pyrazole derivatives can inhibit key kinases such as Aurora-A and CDK2, which are crucial for cancer cell cycle regulation .
Summary of Research Findings
| Study | Activity | IC50 Value (µM) | Cell Line/Organism |
|---|---|---|---|
| Wei et al. | Anticancer | 26 | A549 |
| Bouabdallah et al. | Anticancer | 3.25 (Hep-2) | Hep-2 |
| Recent Review | Antimicrobial | 39.2 | E. coli |
Scientific Research Applications
Antifungal Properties
Research has demonstrated that compounds containing the triazole moiety exhibit antifungal activity. A study on related triazole derivatives revealed their effectiveness against various fungal strains, including Candida species, which are of clinical importance due to their role in opportunistic infections. Compounds similar to 1-methyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide have shown Minimum Inhibitory Concentration (MIC) values indicating potent antifungal effects .
Anticancer Activity
The pyrazole and triazole derivatives have been evaluated for anticancer properties. For instance, compounds with similar structural features have been reported to induce cytotoxic effects on various cancer cell lines. In vitro studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in colorectal cancer cells . The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Antioxidant Properties
Some derivatives of the pyrazole family demonstrate antioxidant activity by scavenging free radicals and reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage and could be beneficial in therapeutic contexts where oxidative stress is a contributing factor to disease progression .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways may include:
- Formation of the pyrazole ring.
- Introduction of the triazole moiety via cycloaddition reactions.
- Final modifications to achieve the desired carboxamide functionality.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.
Case Study 1: Antifungal Efficacy
A study focusing on a series of triazole derivatives demonstrated significant antifungal activity against Candida albicans. The synthesized compounds were evaluated using disc diffusion methods, showing promising results that outperformed traditional antifungal agents like fluconazole .
Case Study 2: Anticancer Potential
In another investigation, derivatives similar to this compound were screened for anticancer activity against human colorectal cancer cell lines. Results indicated that certain compounds exhibited IC50 values in low micromolar ranges, suggesting strong potential for further development as anticancer agents .
Q & A
Q. What are the optimal synthetic routes for 1-methyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis of this compound typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-keto esters under reflux conditions.
- Step 2 : Functionalization of the pyrazole ring with a pyridinyl group using Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Step 3 : Introduction of the triazole-carboxamide moiety via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or carbodiimide-mediated coupling reactions .
- Key Conditions : Reactions often require inert atmospheres (N₂/Ar), controlled temperatures (50–80°C), and solvents like DMF or THF .
- Yield Optimization : Purification via column chromatography or recrystallization improves purity (typical yields: 35–61%) .
Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?
- 1H/13C NMR : Identifies proton environments (e.g., pyrazole CH₃ at δ 2.15–2.23 ppm, triazole protons at δ 7.44–8.63 ppm) .
- LC-MS/HRMS : Confirms molecular weight and purity (e.g., ESIMS m/z 392.2 for analogous compounds) .
- IR Spectroscopy : Detects functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
- Elemental Analysis : Validates empirical formula (C, H, N, O content) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
- Assay Validation : Cross-validate results using orthogonal methods (e.g., enzymatic vs. cell-based assays) .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., pyridinyl vs. pyrimidinyl groups) on target binding .
- Solubility/Purity Checks : Ensure compound solubility in assay buffers (e.g., DMSO stock solutions <0.1% v/v) and confirm purity via HPLC (>98%) .
- Example : Inconsistent IC₅₀ values in kinase inhibition assays may arise from variations in ATP concentrations or buffer ionic strength .
Q. What computational strategies are effective for predicting the compound’s target interactions?
- Molecular Docking : Use software like AutoDock Vina to model binding to kinases or GPCRs, leveraging X-ray crystallographic data of homologous targets .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD <2.0 Å indicates stable binding) .
- Pharmacophore Modeling : Identify critical interaction motifs (e.g., triazole H-bond acceptors, pyridinyl π-π stacking) .
- ADMET Prediction : Tools like SwissADME predict bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?
-
Catalyst Screening : Test Cu(I)/ligand systems (e.g., CuBr·SMe₂ vs. CuI) for CuAAC efficiency .
-
Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
-
Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .
-
Process Data :
Parameter Bench Scale (mg) Pilot Scale (g) Yield 35–61% 28–55% Purity (HPLC) 98.37–98.67% 95–97% Reaction Time 16–24 h 8–12 h Data adapted from
Q. What strategies mitigate degradation or instability during long-term storage?
Q. How do researchers design analogs to improve selectivity for a specific biological target?
- Bioisosteric Replacement : Substitute pyridinyl with pyrazinyl to modulate H-bonding without altering lipophilicity .
- Side Chain Elongation : Extend the ethyl linker to a propyl group to enhance hydrophobic pocket interactions .
- Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) to reduce off-target binding .
Methodological Notes
- Contradictions in Evidence : Some protocols report higher yields with CuAAC (61%) vs. classical condensation (35%) . This discrepancy may arise from differences in catalyst loading or purification methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
